molecular formula C26H23N3O3S B2461823 11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 850782-30-8

11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B2461823
CAS No.: 850782-30-8
M. Wt: 457.55
InChI Key: NYSHDHDKGMJIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a useful research compound. Its molecular formula is C26H23N3O3S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel fused thiazolo[3,2-a]pyrimidinone and pyrimido[2,1-b][1,3]thiazinone derivatives from similar compounds has been explored. These syntheses involve reactions with α-haloketones, chloroacetonitrile, and DMAD, leading to various derivatives. The compounds were characterized using IR, 1H NMR, and mass spectral techniques, revealing their complex structures. Some derivatives showed promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, indicating their potential for further pharmacological studies (Abbas et al., 2015).

Antimicrobial and Anti-inflammatory Applications

  • A series of pyrimidine derivatives synthesized via condensation processes were evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as leads for the development of new therapeutic agents (Sondhi et al., 2009).

  • Another study focused on the synthesis, reactions, and biological evaluation of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. The synthesis involved chloroacylation and subsequent reactions to produce compounds with remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Chemical Synthesis of Heterocycles

  • Research into the synthesis of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one showcased its utility as a three-carbon synthon for the regiospecific synthesis of various five and six-membered heterocycles. These compounds exhibit masked (or unmasked) aldehyde functionality, highlighting the versatility of related compounds in organic synthesis (Mahata et al., 2003).

Antimicrobial Activity

  • Substituted tricyclic compounds, including derivatives of the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have found that most synthesized compounds exhibit significant antimicrobial activities, supporting their potential use in developing new antimicrobial agents (Mittal et al., 2011).

Properties

IUPAC Name

11-cyclopropyl-4,13-bis(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-31-17-9-5-14(6-10-17)19-13-20(15-3-4-15)27-26-21(19)22-23(33-26)25(30)29-24(28-22)16-7-11-18(32-2)12-8-16/h5-13,15,24,28H,3-4H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSHDHDKGMJIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5CC5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.